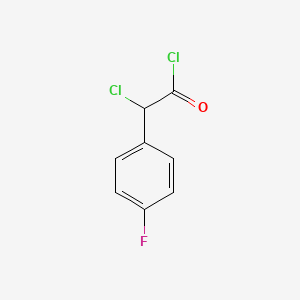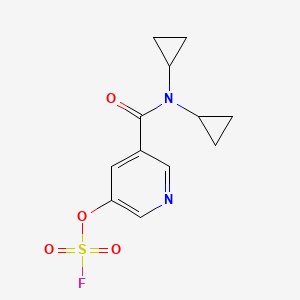
2-Chloro-2-(4-fluorophenyl)acetyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-2-(4-fluorophenyl)acetyl chloride is an organic compound with the molecular formula C8H5Cl2FO. It is a derivative of acetyl chloride, where the acetyl group is substituted with a 4-fluorophenyl group and an additional chlorine atom. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Mécanisme D'action
Target of Action
It’s known that chloroacetyl chloride, a similar compound, is used as a chlorinating and acylating agent . It’s plausible that 2-Chloro-2-(4-fluorophenyl)acetyl chloride might have similar targets and roles.
Mode of Action
It’s known that chloroacetyl chloride can cause acylation . This suggests that this compound might interact with its targets through acylation, leading to changes in the targets’ structure and function.
Biochemical Pathways
It’s known that acylation, a potential mode of action for this compound, can affect various biochemical pathways by modifying proteins and other biomolecules . The downstream effects would depend on the specific targets and pathways involved.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. If it acts through acylation, as suggested by the similarity to chloroacetyl chloride , it could cause structural and functional changes in its targets, potentially affecting various cellular processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2-(4-fluorophenyl)acetyl chloride typically involves the chlorination of 4-fluoroacetophenone. The reaction is carried out using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents under reflux conditions. The reaction proceeds as follows: [ \text{4-Fluoroacetophenone} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure efficient heat and mass transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-2-(4-fluorophenyl)acetyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-chloro-2-(4-fluorophenyl)acetic acid.
Condensation Reactions: It can react with amines to form imines or with hydrazines to form hydrazones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols under basic conditions.
Hydrolysis: Water or aqueous base (e.g., NaOH) under mild heating.
Condensation Reactions: Amines or hydrazines under reflux conditions.
Major Products Formed
Amides: Formed from reaction with amines.
Esters: Formed from reaction with alcohols.
Thioesters: Formed from reaction with thiols.
2-Chloro-2-(4-fluorophenyl)acetic acid: Formed from hydrolysis
Applications De Recherche Scientifique
2-Chloro-2-(4-fluorophenyl)acetyl chloride is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the preparation of bioactive compounds for studying biological pathways.
Medicine: As a precursor in the synthesis of pharmaceutical agents, including anti-inflammatory and antimicrobial drugs.
Industry: Used in the production of agrochemicals and specialty chemicals
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-4’-fluoroacetophenone
- 4-Fluorophenacyl chloride
- 2-Chloroacetophenone
Uniqueness
2-Chloro-2-(4-fluorophenyl)acetyl chloride is unique due to the presence of both a chlorine and a fluorine atom on the phenyl ring, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of compounds with specific biological activities .
Propriétés
IUPAC Name |
2-chloro-2-(4-fluorophenyl)acetyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2FO/c9-7(8(10)12)5-1-3-6(11)4-2-5/h1-4,7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVXVEVGYSVNGNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(naphthalen-1-yl)acetamide](/img/structure/B2912659.png)

![2-({4-methyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-nitrophenyl)acetamide](/img/structure/B2912661.png)
![3-{[1-(2-bromobenzoyl)azetidin-3-yl]oxy}pyridine](/img/structure/B2912662.png)
![N-(2-methoxyphenyl)-6-(methylthio)benzo[d]thiazol-2-amine](/img/structure/B2912667.png)
![N-(4-methoxybenzyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2912670.png)
![(1R,2R,5R,6S,8aS)-6-hydroxy-5-(hydroxymethyl)-2,5,8a-trimethyl-octahydro-2H-dispiro[naphthalene-1,2':5',3''-bis(oxolane)]-5''-one](/img/structure/B2912672.png)

![2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2912677.png)

![(Z)-ethyl 3-allyl-2-((4-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2912679.png)
![2-(4-benzoylphenoxy)-N-[4-(6-methoxypyridazin-3-yl)phenyl]acetamide](/img/structure/B2912680.png)


